molecular formula C5H11NO B3054373 N-(3-methylbutan-2-ylidene)hydroxylamine CAS No. 600-20-4

N-(3-methylbutan-2-ylidene)hydroxylamine

Cat. No.: B3054373
CAS No.: 600-20-4
M. Wt: 101.15 g/mol
InChI Key: HZCRFUPEBRNAAI-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-ylidene)hydroxylamine: is an organic compound with the molecular formula C5H11NO. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-methylbutan-2-ylidene group. This compound is of interest in various chemical research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Hydroxylamine and 3-methylbutan-2-one:

Industrial Production Methods:

  • Industrially, the compound can be produced using similar methods but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous medium at elevated temperatures.

      Products: Oxidation can lead to the formation of corresponding oximes or nitriles.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere at low temperatures.

      Products: Reduction can yield amines or hydroxylamines.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Conducted in organic solvents at varying temperatures depending on the reagent.

      Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways involving nitrogen-containing compounds.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly those targeting nitrogen metabolism.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects primarily through its ability to donate or accept nitrogen groups, making it a versatile reagent in various chemical reactions.
  • It can interact with enzymes and other proteins involved in nitrogen metabolism, influencing biochemical pathways.

Comparison with Similar Compounds

  • N-(2-methylbutan-2-ylidene)hydroxylamine
  • N-(3-methylbutan-3-ylidene)hydroxylamine
  • N-(3-ethylbutan-2-ylidene)hydroxylamine

Uniqueness:

  • N-(3-methylbutan-2-ylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specialized chemical syntheses and research applications.

Properties

IUPAC Name

N-(3-methylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(3)6-7/h4,7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRFUPEBRNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308721
Record name 2-Butanone, 3-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-20-4
Record name 2-Butanone, 3-methyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutan-2-ylidene)hydroxylamine
Reactant of Route 2
N-(3-methylbutan-2-ylidene)hydroxylamine
Reactant of Route 3
N-(3-methylbutan-2-ylidene)hydroxylamine
Reactant of Route 4
N-(3-methylbutan-2-ylidene)hydroxylamine
Reactant of Route 5
N-(3-methylbutan-2-ylidene)hydroxylamine
Reactant of Route 6
N-(3-methylbutan-2-ylidene)hydroxylamine

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